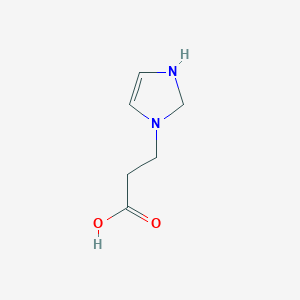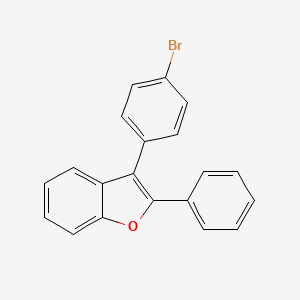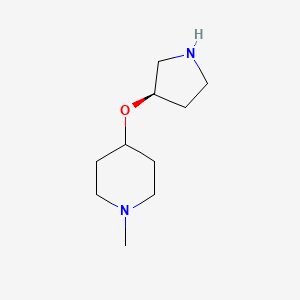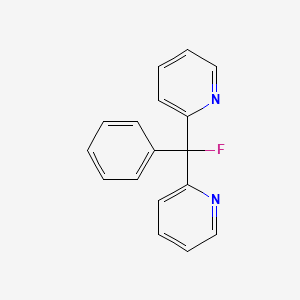
tert-butyl (1R,2S)-2-aminocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1R,2S)-2-aminocyclohexane-1-carboxylate is a synthetic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the carbamate moiety, and a cyclohexane ring with an amino group at the 2-position and a carboxylate group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,2S)-2-aminocyclohexane-1-carboxylate typically involves the reaction of tert-butyl N-(tert-butoxycarbonyl)carbamate with cyclohexyl isocyanate in the presence of a base such as triethylamine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The final product can be purified using chromatographic techniques such as column chromatography and preparative high-performance liquid chromatography .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. Flow microreactor systems have been developed to enable the efficient and sustainable synthesis of tertiary butyl esters, including this compound . These systems offer advantages such as improved reaction efficiency, versatility, and sustainability compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1R,2S)-2-aminocyclohexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives of the original compound .
Scientific Research Applications
Tert-butyl (1R,2S)-2-aminocyclohexane-1-carboxylate has several scientific research applications, including:
Biology: The compound is investigated for its potential biological activities, including antitumor properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of tert-butyl (1R,2S)-2-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl (1R,2S)-2-aminocyclohexane-1-carboxylate include other carbamates and cyclohexane derivatives, such as:
- Tert-butyl (1R,2S)-2-aminocyclopentanecarboxylate
- Tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both the tert-butyl group and the cyclohexane ring. This combination of structural features imparts distinct chemical properties and reactivity patterns, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
tert-butyl (1R,2S)-2-aminocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h8-9H,4-7,12H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
HFRHUFPCVALQOE-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCC[C@@H]1N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-((1H-Benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B12830324.png)
![tert-Butyl 1-methyloctahydro-6H-pyrrolo[2,3-c]pyridine-6-carboxylate](/img/structure/B12830331.png)

![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(4-methyl-N-tosylbenzenesulfonamide)](/img/structure/B12830341.png)



![N-(4'-Bromo-[1,1'-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine](/img/structure/B12830353.png)
![Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B12830374.png)
![methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B12830382.png)

![4-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12830390.png)


